molecular formula C14H20N2 B8689530 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8689530
M. Wt: 216.32 g/mol
InChI Key: PBJVNKGUYVIHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a pyrrolidine ring attached to a tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multistep organic reactions. One common method includes the cyclization of N-(haloalkyl)aryl derivatives through Friedel-Crafts cyclization procedures . Another approach involves the Bischler-Napieralski reaction, which is a classical method for synthesizing tetrahydroisoquinolines .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of isoquinoline derivatives using catalysts such as platinum or palladium. The reaction conditions often include high pressure and temperature to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H₂O₂, TBHP, and other peroxides.

    Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C14H20N2/c1-2-6-13-12(5-1)7-8-15-14(13)11-16-9-3-4-10-16/h1-2,5-6,14-15H,3-4,7-11H2

InChI Key

PBJVNKGUYVIHJW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2C3=CC=CC=C3CCN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

8 g of 2-benzyl-1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline were dissolved in 200 ml of 95% ethanol and hydrogenated on 1.5 g of 5% Pd on charcoal at 40° C. and room temperature. After 7 hr the catalyst was filtered off, and the solvent evaporated i.v. 5.5 g of crude product were obtained, sufficiently pure for the subsequent step.
Name
2-benzyl-1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

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